molecular formula C14H12ClN3O3S B5778014 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole

Cat. No.: B5778014
M. Wt: 337.8 g/mol
InChI Key: DWPVTFJKTGBFRK-UHFFFAOYSA-N
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Description

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of a sulfonyl group attached to a benzotriazole ring, which is further substituted with a 5-chloro-2-ethoxyphenyl group. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-ethoxybenzenesulfonyl chloride and 1H-1,2,3-benzotriazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to a specific temperature to ensure the completion of the reaction.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and efficiency, and advanced purification techniques may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.

Scientific Research Applications

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for various chemical reactions.

    Medicine: It may be explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: The compound can be used in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The benzotriazole ring may also interact with aromatic residues in proteins, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]pyrrolidine
  • 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine
  • 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Uniqueness

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole is unique due to the presence of the benzotriazole ring, which imparts specific chemical and biological properties. The combination of the sulfonyl group and the benzotriazole ring makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S/c1-2-21-13-8-7-10(15)9-14(13)22(19,20)18-12-6-4-3-5-11(12)16-17-18/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPVTFJKTGBFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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